2-Fluoro-5-methylpyridin-3-amine

説明

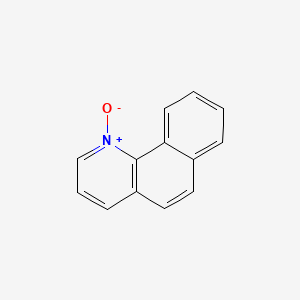

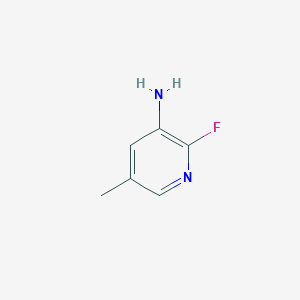

“2-Fluoro-5-methylpyridin-3-amine” is a chemical compound with the molecular formula C6H7FN2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .

Molecular Structure Analysis

The molecular structure of “2-Fluoro-5-methylpyridin-3-amine” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has a methyl group (CH3) and an amino group (NH2) attached to it, as well as a fluorine atom .科学的研究の応用

Organic Synthesis

“2-Fluoro-5-methylpyridin-3-amine” is an organoheterocyclic compound that is used in organic synthesis . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The presence of the fluorine atom and the amine group makes it a valuable compound in organic synthesis .

Synthesis of Fluorinated Pyridines

This compound plays a crucial role in the synthesis of fluorinated pyridines . Fluorinated pyridines have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . The selective synthesis of fluoropyridines remains a challenging problem, and “2-Fluoro-5-methylpyridin-3-amine” is one of the synthetic methods for preparation of 2-, 3-, 4-fluoropyridines .

Synthesis of Pyridothiadiazene 1,1-dioxides

The Baltz-Schiemann reaction was applied for the synthesis of “2-amino-5-fluoropyridine” which is a starting material for synthesis pyridothiadiazene 1,1-dioxides . These compounds act as AMPA potentiators .

Development of Novel 3F4AP Derivative

A novel 3F4AP derivative amenable to labeling with fluorine-18 was designed and evaluated in vitro . “2-Fluoro-5-methylpyridin-3-amine” exhibits high binding affinity, good physicochemical properties, and slower oxidation by CYP2E1 than 3F4AP, making it a promising candidate for further PET studies .

Autoradiography Experiments

“2-Fluoro-5-methylpyridin-3-amine” has been used in autoradiography experiments with human brain slices . This technique allows for the visualization of the distribution of radioactivity in a specimen .

Development of Fluorinated Medicinal and Agrochemical Candidates

The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products having improved physical, biological, and environmental properties . “2-Fluoro-5-methylpyridin-3-amine” is a potential candidate for the development of fluorinated medicinal and agrochemical candidates .

作用機序

Target of Action

The primary target of 2-Fluoro-5-methylpyridin-3-amine is the potassium (K+) channels . These channels play a crucial role in maintaining the resting membrane potential and regulating the action potentials in neurons.

Mode of Action

2-Fluoro-5-methylpyridin-3-amine acts as a K+ channel blocker . It binds to exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction .

Biochemical Pathways

The compound’s action on K+ channels affects the neuronal signaling pathways . By blocking the K+ channels, it prevents the efflux of K+ ions, thereby enhancing the conduction of nerve impulses .

Pharmacokinetics

2-Fluoro-5-methylpyridin-3-amine exhibits good physicochemical properties. It is more lipophilic (logD = 0.664 ± 0.005) and slightly more basic (pKa = 7.46 ± 0.01) compared to similar compounds . This suggests that it may have good absorption and distribution characteristics, potentially leading to improved bioavailability. Additionally, it is more stable towards oxidation by the cytochrome P450 enzyme CYP2E1 , which is responsible for the metabolism of similar compounds. This could result in a longer half-life and increased duration of action.

Result of Action

The blocking of K+ channels and enhancement of nerve impulse conduction by 2-Fluoro-5-methylpyridin-3-amine could lead to improved neuronal communication. This might be particularly beneficial in conditions where normal nerve conduction is impaired, such as multiple sclerosis .

特性

IUPAC Name |

2-fluoro-5-methylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBXVKCSHDJFNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501302236 | |

| Record name | 2-Fluoro-5-methyl-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-methylpyridin-3-amine | |

CAS RN |

173435-33-1 | |

| Record name | 2-Fluoro-5-methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173435-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-methyl-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine](/img/structure/B3187723.png)